molecular formula C5H11NO B8020118 (1R,2R)-2-Methoxycyclobutan-1-amine

(1R,2R)-2-Methoxycyclobutan-1-amine

Cat. No.: B8020118
M. Wt: 101.15 g/mol
InChI Key: WUELCKYQWFSJNE-RFZPGFLSSA-N
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Description

(1R,2R)-2-Methoxycyclobutan-1-amine is a chiral amine with a unique cyclobutyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycyclobutan-1-amine typically involves the following steps:

    Cyclobutylation: The starting material, cyclobutanone, undergoes a methoxylation reaction to introduce the methoxy group at the 2-position.

    Amine Introduction: The methoxy-cyclobutanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,2R)-2-Methoxycyclobutan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycyclobutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R, 2R)-2-Methoxy-cyclohexylamine: Similar structure but with a six-membered ring.

    (1R, 2R)-2-Methoxy-cyclopentylamine: Similar structure but with a five-membered ring.

Uniqueness

(1R,2R)-2-Methoxycyclobutan-1-amine is unique due to its four-membered cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific chiral environments and reactivity profiles.

Biological Activity

(1R,2R)-2-Methoxycyclobutan-1-amine is a cyclic amine with the molecular formula C5_5H11_{11}NO and a molecular weight of 101.15 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cardiovascular and neurological functions. Notably, it has been studied as a potential agonist for the APJ receptor (APLNR), which plays a crucial role in cardiovascular health.

APJ Receptor Agonism

The APJ receptor is a member of the G protein-coupled receptor (GPCR) family and is implicated in several physiological processes, including cardiac contractility and vascular homeostasis. Compounds that act as agonists at this receptor may enhance myocardial contractility and improve cardiac function in heart failure models .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

  • Cardiovascular Diseases : Due to its action on the APJ receptor, it may be beneficial in treating conditions such as chronic heart failure by improving ejection fraction and cardiac output .
  • Neurological Disorders : There is emerging evidence suggesting that compounds similar to this compound could have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds. Here are some notable findings:

Study Objective Findings
Barnes et al. (2010)Evaluate the effects of apelin on cardiac functionApelin infusion significantly improved myocardial contractility without causing left ventricular hypertrophy .
Berry et al. (2004)Investigate apelin's role in heart failureAcute apelin infusion restored ejection fraction and increased cardiac output in chronic heart failure models .
Tatemoto et al. (2000)Characterize apelin peptides as endogenous ligands for APJIdentified various bioactive fragments of apelin that influence cardiovascular physiology .

Properties

IUPAC Name

(1R,2R)-2-methoxycyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELCKYQWFSJNE-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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